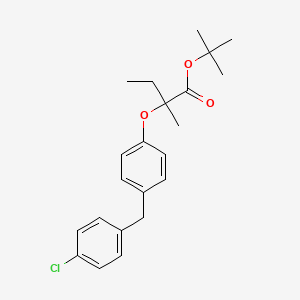
Butanoic acid, 2-(4-((4-chlorophenyl)methyl)phenoxy)-2-methyl-, 1,1-dimethylethyl ester, (+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate is an organic compound that belongs to the class of phenoxyalkanoates This compound is characterized by the presence of a tert-butyl group, a chlorobenzyl group, and a phenoxy group attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-(4-chlorobenzyl)phenol: This can be achieved by reacting 4-chlorobenzyl chloride with phenol in the presence of a base such as sodium hydroxide.
Esterification: The resulting 4-(4-chlorobenzyl)phenol is then reacted with tert-butyl 2-bromo-2-methylbutanoate in the presence of a base like potassium carbonate to form the desired ester product.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-(4-(4-chlorophenyl)phenoxy)-2-methylpropanoate
- tert-Butyl 2-(4-(4-bromobenzyl)phenoxy)-2-methylbutanoate
- tert-Butyl 2-(4-(4-methylbenzyl)phenoxy)-2-methylbutanoate
Uniqueness
tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
71548-97-5 |
|---|---|
Formule moléculaire |
C22H27ClO3 |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
tert-butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |
InChI |
InChI=1S/C22H27ClO3/c1-6-22(5,20(24)26-21(2,3)4)25-19-13-9-17(10-14-19)15-16-7-11-18(23)12-8-16/h7-14H,6,15H2,1-5H3 |
Clé InChI |
VHEVMAOATVNFCY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





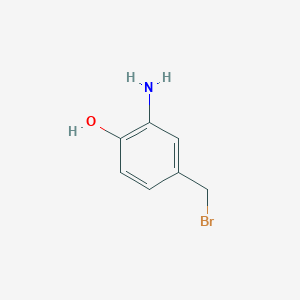


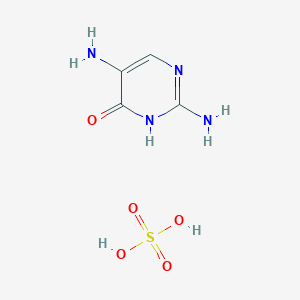
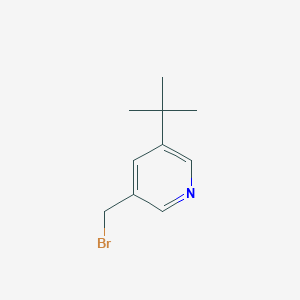
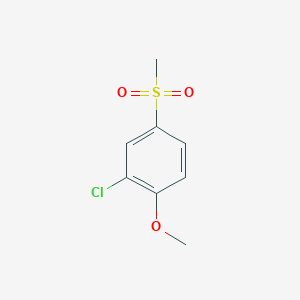
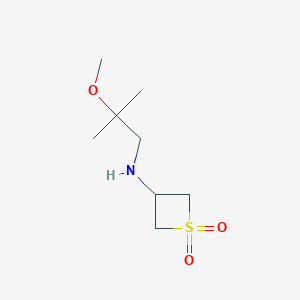


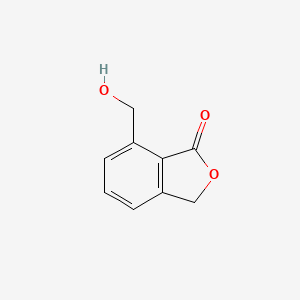
![8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13027681.png)
